(2-Oxochromen-6-yl) acetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 6-(acetyloxy)- can be achieved through various methods. One common approach involves the Pechmann reaction, where phenols react with β-keto esters in the presence of a strong acid catalyst like sulfuric acid . Another method includes the use of alkaline protease from Bacillus licheniformis, which catalyzes a domino Knoevenagel/intramolecular transesterification reaction .
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling parameters such as solvent choice, water content, and temperature to favor the desired reaction pathway .
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-2-one, 6-(acetyloxy)- undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst.
Substitution: This compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce hydrogenated forms of the compound.
Scientific Research Applications
2H-1-Benzopyran-2-one, 6-(acetyloxy)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-2-one, 6-(acetyloxy)- involves its interaction with various molecular targets and pathways. For instance, it can reduce components of the plasma membrane redox system, such as coenzyme Q and vitamin quinones, producing antioxidant hydroquinone forms . This process may function as a superoxide scavenger, preventing hydroquinone oxidation and facilitating excretion.
Comparison with Similar Compounds
Similar Compounds
Coumarin: The parent compound, known for its fragrant properties and use in perfumes.
Decursinol: A derivative with pronounced antiarrhythmic activity.
Obtusifol: Another derivative studied for its pharmacological properties.
Uniqueness
2H-1-Benzopyran-2-one, 6-(acetyloxy)- is unique due to its specific acetylation at the 6-position, which imparts distinct chemical and biological properties compared to other coumarin derivatives
Properties
CAS No. |
20690-03-3 |
---|---|
Molecular Formula |
C11H8O4 |
Molecular Weight |
204.18 g/mol |
IUPAC Name |
(2-oxochromen-6-yl) acetate |
InChI |
InChI=1S/C11H8O4/c1-7(12)14-9-3-4-10-8(6-9)2-5-11(13)15-10/h2-6H,1H3 |
InChI Key |
YJFWQQFBOFHFLX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)OC(=O)C=C2 |
Origin of Product |
United States |
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